![molecular formula C10H7Cl2NOS2 B5665684 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione](/img/structure/B5665684.png)
3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione
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Overview
Description
Synthesis Analysis
The synthesis of thiazolidine derivatives, including compounds similar to 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione, often involves multicomponent reactions or condensation processes. For example, a novel one-pot synthesis approach has been reported for the synthesis of functionalized 1,3-thiazolidine-2-thiones through a multicomponent reaction, highlighting the efficiency and simplicity of such processes in generating thiazolidine derivatives (Alizadeh et al., 2011).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives, including 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione, is characterized by the presence of a thiazolidine ring. This ring system can exhibit different conformations and participate in various intermolecular interactions. For instance, the crystal structure analysis of related thiazolidine compounds reveals how these molecules can form chains or layers through hydrogen bonding and other interactions, underlining the structural versatility and complexity of thiazolidine derivatives (Franzel et al., 2013).
Chemical Reactions and Properties
Thiazolidine derivatives are known to undergo various chemical reactions, including condensation, cycloaddition, and rearrangement reactions, which can significantly alter their chemical properties. These reactions are pivotal for the synthesis of complex thiazolidine-based structures with potential biological and pharmacological applications. For example, the synthesis of gold(I) complexes with thiazolidine ligands demonstrates the ability of these compounds to form stable metal complexes, which could have implications in medicinal chemistry (Chaves et al., 2014).
Physical Properties Analysis
The physical properties of 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including its role in chemical synthesis and potential use in material science.
Chemical Properties Analysis
The chemical properties of 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione, including its reactivity, stability, and interactions with other molecules, are central to its application in chemical synthesis and potential therapeutic uses. The compound's ability to participate in charge transfer interactions, as well as its reactivity towards different reagents, underscores its versatility in organic synthesis and pharmaceutical research (Rabie et al., 2011).
properties
IUPAC Name |
(2,4-dichlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NOS2/c11-6-1-2-7(8(12)5-6)9(14)13-3-4-16-10(13)15/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWJZSHGFYVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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